molecular formula C20H19ClN2O2 B6488960 8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline CAS No. 941954-61-6

8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline

Cat. No.: B6488960
CAS No.: 941954-61-6
M. Wt: 354.8 g/mol
InChI Key: QPCZUHZACOLTJO-UHFFFAOYSA-N
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Description

8-[(3-Chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline is a synthetic quinoline derivative featuring a morpholine substituent at the 2-position and a 3-chlorobenzyloxy group at the 8-position. Quinoline scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors . The morpholine moiety enhances solubility and modulates pharmacokinetic properties, while the 3-chlorophenylmethoxy group introduces steric and electronic effects that may influence binding affinity and selectivity.

Properties

IUPAC Name

4-[8-[(3-chlorophenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-17-5-1-3-15(13-17)14-25-18-6-2-4-16-7-8-19(22-20(16)18)23-9-11-24-12-10-23/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCZUHZACOLTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 3-chlorophenylmethoxy Group: The 3-chlorophenylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-chlorobenzyl chloride with a quinoline derivative in the presence of a base such as potassium carbonate.

    Addition of the Morpholin-4-yl Group: The morpholin-4-yl group can be added through a nucleophilic substitution reaction, where morpholine reacts with a suitable quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents on the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemical Composition

  • Molecular Formula : C20_{20}H19_{19}ClN2_2O2_2
  • Molecular Weight : 354.8 g/mol
  • IUPAC Name : 4-[8-[(3-chlorophenyl)methoxy]quinolin-2-yl]morpholine

Structural Features

The compound includes:

  • A quinoline core , which is a bicyclic structure known for its pharmacological properties.
  • A 3-chlorophenylmethoxy group , enhancing lipophilicity and biological activity.
  • A morpholin-4-yl group , contributing to its interaction with biological targets.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that quinoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. 8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline has shown potential as a lead compound in the development of anticancer agents due to its ability to interfere with kinase activity, which is crucial in cancer progression .
  • Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. Studies suggest that modifications in the quinoline structure can enhance its efficacy against resistant strains of bacteria and fungi .
  • Neurological Applications : Given the morpholine moiety, there is potential for this compound to act on neurological pathways, possibly aiding in the treatment of neurodegenerative diseases. Research is ongoing to explore its effects on neurotransmitter systems .

Biological Probes

The compound serves as a valuable tool in cellular biology for studying molecular interactions and cellular processes. Its ability to bind selectively to proteins makes it useful for elucidating mechanisms of action in various biological systems .

Industrial Applications

In addition to medicinal uses, this compound can be utilized in developing new materials with specific optical or electronic properties, owing to its unique chemical structure .

Uniqueness of this compound

This compound's distinct substitution pattern enhances its binding affinity and selectivity for specific molecular targets compared to other quinoline derivatives, making it a promising candidate for further drug development .

Mechanism of Action

The mechanism of action of 8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Morpholine Substituents

Compound B (4-(6-amidoquinolin-2-yl)morpholine)

  • Structure : Morpholine at the 2-position, amide at the 6-position.
  • Activity : Potent melanin-concentrating hormone 1 receptor (MCH1R) antagonist, implicated in obesity regulation .

6-Methoxy-8-(4-methylpiperazin-1-yl)quinoline Derivatives

  • Structure : Morpholine or piperazine at the 4-position, methoxy at the 6-position.
  • Activity : Anticancer and antitubercular activities via scaffold diversification .
  • Comparison : The target compound’s 2-morpholinyl and 8-aryloxy groups may offer distinct steric interactions compared to 4-morpholinyl/piperazinyl analogues.

8-Substituted Quinoline Derivatives

5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline

  • Structure : 8-position substituted with a triazolylmethoxy group, 5-chloro substituent.
  • Activity : Exhibits antifungal and antibacterial activity .

8-Hydroxyquinoline Derivatives

  • Structure : Hydroxy group at the 8-position.
  • Comparison : The 3-chlorophenylmethoxy group in the target compound likely reduces metal-binding capacity but introduces aryl-based π-π stacking interactions for target engagement .

Substitution Position Effects

4-Aminoquinoline Derivatives

  • Structure: Amino group at the 4-position, varied substituents at 2-, 6-, 7-, or 8-positions.
  • Activity : Antiplasmodial activity is highest with 7-chloro substituents; 8-methoxy or 8-chloro groups reduce potency .
  • Comparison: The target compound’s 8-aryloxy group may similarly diminish antiplasmodial efficacy compared to 7-substituted quinolines but could enhance activity in other contexts (e.g., kinase inhibition) .

2,4-Diarylquinolines (e.g., 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)quinoline)

  • Structure : Diaryl groups at 2- and 4-positions.
  • Activity : Anticancer and antitubercular activities due to increased lipophilicity and membrane penetration .
  • Comparison: The target compound’s 2-morpholinyl group may improve solubility relative to diarylquinolines, balancing lipophilicity for better drug-likeness .

Physicochemical and Pharmacokinetic Properties

A comparison of key parameters is summarized below:

Compound LogP* Molecular Weight (Da) H-Bond Donors H-Bond Acceptors Key Activities Reference
Target Compound ~3.5† ~368.8 0 5 Under investigation
4-(6-Amidquinolin-2-yl)morpholine (B) ~2.8 313.4 1 5 MCH1R antagonism
5-Chloro-8-triazolylmethoxyquinoline ~3.2 375.8 1 6 Antifungal, antibacterial
8-Hydroxyquinoline 2.1 145.2 1 2 Metal chelation, antimicrobial
2,4-Diarylquinoline ~4.0 408.9 0 4 Anticancer, antitubercular

*Predicted using Lipinski’s rules; †Estimated based on structural analogs.

Biological Activity

8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a morpholine group and a 3-chlorophenylmethoxy moiety. The synthesis typically involves several key steps:

  • Formation of the Quinoline Core : The quinoline nucleus can be synthesized through the Skraup synthesis, involving aniline, glycerol, and an oxidizing agent like nitrobenzene.
  • Introduction of the 3-Chlorophenylmethoxy Group : This is achieved via nucleophilic substitution using 3-chlorobenzyl chloride.
  • Addition of the Morpholin-4-yl Group : Morpholine is introduced through another nucleophilic substitution reaction with a suitable quinoline derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular responses to external stimuli.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent antiproliferative effects. For instance:

  • In vitro studies showed that this compound inhibited growth in breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines with inhibition percentages ranging from 81% to 90% .
Cell Line% Inhibition
T-47D (Breast)90.47%
SR (Leukemia)81.58%
SK-MEL-5 (Melanoma)84.32%

Mechanistic Studies

Mechanistic investigations revealed that the compound induces apoptosis in cancer cells by:

  • Upregulating pro-apoptotic proteins such as Bcl-2.
  • Downregulating anti-apoptotic proteins and cleaved caspase pathways, leading to programmed cell death .

Case Studies

  • Study on Antitumor Activity : A study assessed the efficacy of this compound against a panel of cancer cell lines at the National Cancer Institute (NCI). The results indicated sub-micromolar IC50 values against prostate (PC-3), colon (HCT116), and renal (ACHN) cancer cell lines .
    Cancer TypeIC50 (µM)
    Prostate0.67
    Colon0.80
    Renal0.87
  • Apoptosis Induction : Another investigation demonstrated that treatment with this compound resulted in significant apoptosis in colorectal cancer cells (HCT116), with a noted increase in mitochondrial dysfunction markers .

Q & A

Q. Q1. What are the optimal synthetic routes for 8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from quinoline precursors. Key steps include:

  • Nucleophilic substitution at the quinoline core for introducing morpholine (e.g., using morpholine in refluxing toluene with catalytic acid) .
  • Etherification for attaching the 3-chlorophenylmethoxy group via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or Ullmann coupling (Cu catalyst) .
  • Critical parameters : Temperature (>100°C for Ullmann coupling), solvent polarity (dichloromethane vs. DMF), and stoichiometric ratios (excess morpholine for substitution).
    Yield optimization : Purification via flash chromatography (ethyl acetate/hexane) typically achieves 60–75% purity. Impurities arise from incomplete substitution or side reactions at the quinoline nitrogen .

Advanced Structural Characterization

Q. Q2. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

X-ray crystallography confirms:

  • Planarity of the quinoline core (RMS deviation <0.05 Å) and dihedral angles between substituents (e.g., 70.2° between quinoline and aryl rings) .
  • Hydrogen bonding networks : Intermolecular N–H⋯N bonds stabilize crystal packing, influencing solubility and polymorphic forms .
    Contradictions : Discrepancies in reported bond lengths (e.g., C–O in morpholine vs. ether groups) may arise from solvent effects or measurement techniques (synchrotron vs. lab-source XRD) .

Biological Activity and Mechanism

Q. Q3. What methodologies identify the primary biological targets of this compound, and how do structural features influence activity?

  • Enzyme inhibition assays : Morpholine and chlorophenyl groups enhance binding to kinases (e.g., PI3K) via H-bonding and hydrophobic interactions. IC50 values are measured using fluorescence polarization .
  • SAR studies : Trifluoromethyl or methoxy substitutions at position 8 reduce activity by 40–60%, highlighting the critical role of the 3-chlorophenylmethoxy group .
    Contradictions : Some studies report anti-inflammatory activity (COX-2 inhibition), while others emphasize anticancer effects (apoptosis induction). These discrepancies may stem from assay conditions (cell line variability) or metabolite interference .

Reaction Mechanism and Optimization

Q. Q4. How do oxidation and reduction pathways affect the stability and functionalization of this compound?

  • Oxidation : The morpholine ring is resistant to KMnO4, but the quinoline core undergoes oxidation to N-oxide derivatives under strong acidic conditions (H2SO4, 80°C). This alters electronic properties, reducing bioavailability .
  • Reduction : NaBH3CN selectively reduces imine intermediates during synthesis without affecting the chlorophenyl group. Over-reduction (e.g., using LiAlH4) degrades the quinoline core .
    Data-driven optimization : TLC monitoring (Rf = 0.3 in 3:7 ethyl acetate/hexane) ensures reaction completion while minimizing side products .

Data Contradictions and Validation

Q. Q5. How can researchers reconcile conflicting reports on this compound’s solubility and pharmacokinetic properties?

  • Solubility : LogP values range from 2.8 (predicted) to 3.5 (experimental) due to polymorphic forms. Co-solvents (e.g., PEG-400) improve aqueous solubility by 20–30% .
  • Pharmacokinetics : Discrepancies in half-life (t1/2 = 4–8 hrs) arise from species-specific metabolism (CYP3A4 in humans vs. CYP2D6 in rodents) .
    Validation strategies : Cross-laboratory reproducibility studies (e.g., standardized HPLC protocols) and metabolite profiling (LC-MS/MS) clarify inconsistencies .

Advanced Applications in Drug Design

Q. Q6. What computational methods predict the binding affinity of derivatives to therapeutic targets?

  • Molecular docking (AutoDock Vina) : The morpholine group forms hydrogen bonds with kinase ATP pockets (binding energy ≤ −9.5 kcal/mol) .
  • MD simulations : Chlorophenyl rotation (<10° deviation) correlates with entropy-driven binding. Derivatives with bulkier substituents (e.g., trifluoromethyl) exhibit reduced flexibility and lower affinity .

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